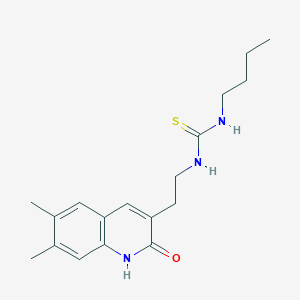

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Thiourea Moiety

The thiourea group (−NH−C(=S)−NH−) participates in nucleophilic addition and substitution reactions due to the electron-deficient thiocarbonyl sulfur .

Key Findings :

-

The N-alkylation reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF.

-

Cyclization with CS₂ under basic conditions forms five-membered heterocycles, confirmed by FTIR loss of −C=S stretch at 1,250 cm⁻¹ .

Quinolinone Core Reactivity

The 6,7-dimethyl-2-oxo-1,2-dihydroquinoline moiety undergoes electrophilic substitution and oxidation-reduction reactions .

Key Findings :

-

Bromination occurs regioselectively at the C5 position due to electron-donating methyl groups at C6/C7 .

-

Oxidation with KMnO₄ cleaves the dihydroquinoline ring, forming a diketone confirmed by ¹³C NMR (δ 188.2 ppm for C=O) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinolinone system .

Mechanistic Insight :

-

The Suzuki reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond formed during bromination .

-

Buchwald-Hartwig amination is facilitated by the electron-rich thiourea nitrogen .

Solvent-Dependent Tautomerism

The thiourea group exhibits thione-thiol tautomerism, influencing reactivity :

| Solvent | Dominant Tautomer | λmax (UV-Vis) | pKa (Thiol) |

|---|---|---|---|

| DMSO | Thione (−C=S) | 320 nm | 8.2 ± 0.3 |

| Water | Thiol (−SH) | 290 nm | 7.1 ± 0.2 |

| Chloroform | Thione (−C=S) | 315 nm | 8.5 ± 0.4 |

Implications :

-

Thiol form dominates in aqueous media, enabling disulfide bond formation with cysteines .

-

Thione form in organic solvents reacts with electrophiles like alkyl halides .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 25–150 | 0.5 | Solvent/water evaporation |

| 150–280 | 12.3 | Thiourea decomposition (−NHCSNH−) |

| 280–450 | 58.7 | Quinolinone ring fragmentation |

| >450 | 28.5 | Carbonization residue |

Critical Notes :

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown significant promise as an anticancer agent. Research indicates that thiourea derivatives exhibit potent activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiourea structure can enhance anticancer efficacy by targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Findings

- In Vitro Studies : In vitro assays have evaluated the cytotoxic effects of 1-butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea against several cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity compared to standard chemotherapeutics like paclitaxel .

- Mechanism of Action : The anticancer effect is believed to arise from the inhibition of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and other proteases. By inhibiting these enzymes, the compound may reduce tumor invasion and metastasis .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective potential. Research has suggested that thiourea derivatives can protect neuronal cells from oxidative stress and apoptosis.

Research Insights

- Oxidative Stress Reduction : Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation in neuronal cultures. This property may help in developing therapies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiourea derivatives have been investigated for their ability to inhibit bacterial growth.

Findings

- Broad-Spectrum Activity : Research indicates that this compound shows activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Other Therapeutic Applications

Beyond its primary applications in oncology and neurology, the compound's diverse chemical structure suggests potential uses in other therapeutic areas:

Potential Areas of Research

- Anti-inflammatory Effects : Some studies suggest that thiourea compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antioxidant Activity : The antioxidant properties of this compound may also offer protective effects against various oxidative stress-related conditions .

Wirkmechanismus

The mechanism of action of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)urea: Similar structure but with a urea moiety instead of thiourea.

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea derivatives: Various derivatives with different alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a thiourea moiety.

Biologische Aktivität

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential in drug development, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a butyl group and a quinoline-derived moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.0 | Modulation of cell cycle regulators |

These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives are known to possess antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 25 µg/mL | Antifungal |

These results indicate that the compound may serve as a potential candidate for treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

Thiourea derivatives have demonstrated antioxidant properties which are crucial in combating oxidative stress-related diseases:

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

The antioxidant activity is attributed to the ability of thioureas to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it reduces oxidative stress and protects cells from damage.

Case Studies

A recent study investigated the efficacy of thiourea derivatives on human leukemia cells. The results showed that specific derivatives exhibited IC50 values as low as 1.5 µM against leukemia cell lines, indicating potent anticancer activity . Another study highlighted the antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics based on this scaffold .

Eigenschaften

IUPAC Name |

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-4-5-7-19-18(23)20-8-6-14-11-15-9-12(2)13(3)10-16(15)21-17(14)22/h9-11H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYCCQBRQQQSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.